Entrectinib metabolite M5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Entrectinib metabolite M5 is an active metabolite of entrectinib, a potent inhibitor of tyrosine receptor kinases A, B, and C, tyrosine kinase ROS proto-oncogene 1, and anaplastic lymphoma kinase. Entrectinib is used in the treatment of solid tumors, particularly those with specific genetic alterations. The metabolite M5 retains similar pharmacological activity to the parent compound, contributing significantly to the overall therapeutic effect of entrectinib .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of entrectinib metabolite M5 involves the metabolic conversion of entrectinib in the human body. Entrectinib is primarily metabolized by the enzyme cytochrome P450 3A4, which accounts for approximately 76% of its metabolism . The specific synthetic routes and reaction conditions for the industrial production of this compound are not typically detailed in public literature, as it is a product of in vivo metabolism.
Industrial Production Methods: Industrial production of entrectinib itself involves complex organic synthesis, followed by purification and formulation processes. The metabolite M5 is not produced industrially but is rather formed in the body after the administration of entrectinib.
Chemical Reactions Analysis
Types of Reactions: Entrectinib metabolite M5 undergoes various chemical reactions, primarily involving metabolic pathways. These include:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Though less common, reduction reactions can also occur.
Substitution: Involving the replacement of functional groups during metabolism.
Common Reagents and Conditions: The primary reagent involved in the formation of M5 is the cytochrome P450 3A4 enzyme. The conditions are physiological, occurring within the human body at normal body temperature and pH.
Major Products Formed: The major product formed from the metabolism of entrectinib is the metabolite M5, which retains significant pharmacological activity .
Scientific Research Applications
Entrectinib metabolite M5 has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and enzyme interactions involved in the formation of M5.
Biology: Understanding the role of M5 in cellular signaling and its impact on cancer cell proliferation.
Medicine: Investigating the therapeutic effects of M5 in treating solid tumors with specific genetic alterations.
Industry: Developing improved formulations and delivery methods for entrectinib to enhance the production of M5 in vivo
Mechanism of Action
Entrectinib metabolite M5 functions as an ATP competitor to inhibit tropomyosin receptor tyrosine kinases A, B, and C, as well as proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase. These kinases are involved in cell proliferation via downstream signaling pathways, including the mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ pathways. Inhibition of these pathways suppresses cancer cell proliferation and promotes apoptosis, leading to the reduction of tumor volume .
Comparison with Similar Compounds
- Alectinib
- Ceritinib
- Lorlatinib
Comparison: Entrectinib metabolite M5 is unique in its ability to inhibit a broader range of targets compared to similar compounds. While alectinib, ceritinib, and lorlatinib primarily target anaplastic lymphoma kinase, entrectinib and its metabolite M5 also inhibit tropomyosin receptor kinases and proto-oncogene tyrosine-protein kinase ROS1. This broader range of targets makes entrectinib and its metabolite M5 particularly effective in treating tumors with multiple genetic alterations .
Properties
CAS No. |
1108743-80-1 |
---|---|
Molecular Formula |
C30H32F2N6O2 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-2-(oxan-4-ylamino)-4-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C30H32F2N6O2/c31-21-14-20(15-22(32)17-21)13-19-1-4-27-26(16-19)29(37-36-27)35-30(39)25-3-2-24(38-9-7-33-8-10-38)18-28(25)34-23-5-11-40-12-6-23/h1-4,14-18,23,33-34H,5-13H2,(H2,35,36,37,39) |
InChI Key |
SKXAZUOZHANICG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=C(C=CC(=C2)N3CCNCC3)C(=O)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.